molecular formula C14H19N3OS B14158135 (2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide CAS No. 6936-33-0

(2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide

Cat. No.: B14158135
CAS No.: 6936-33-0
M. Wt: 277.39 g/mol
InChI Key: CAFDTKCIPGNWBP-NWDGAFQWSA-N
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Description

(2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structural features, which include a formyl group, dimethyl substitutions, and a phenylpiperazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The initial step involves the formation of the piperazine ring through a cyclization reaction of appropriate diamines.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride.

    Dimethyl Substitution: The dimethyl groups are introduced through alkylation reactions using methylating agents like methyl iodide.

    Phenylation: The phenyl group is introduced through a nucleophilic substitution reaction using phenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic conditions.

    Reduction: Sodium borohydride, methanol as solvent.

    Substitution: Phenyl halides, nucleophilic catalysts.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate
  • (2R,5S)-1-allyl-2,5-dimethylpiperazine
  • (2R,5S)-2,5-dimethyl-4-[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]piperazine

Uniqueness

(2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its formyl group, dimethyl substitutions, and phenylpiperazine core make it a versatile compound for various applications in research and industry.

Properties

CAS No.

6936-33-0

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

(2R,5S)-4-formyl-2,5-dimethyl-N-phenylpiperazine-1-carbothioamide

InChI

InChI=1S/C14H19N3OS/c1-11-9-17(12(2)8-16(11)10-18)14(19)15-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,15,19)/t11-,12+/m0/s1

InChI Key

CAFDTKCIPGNWBP-NWDGAFQWSA-N

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=S)NC2=CC=CC=C2)C)C=O

Canonical SMILES

CC1CN(C(CN1C(=S)NC2=CC=CC=C2)C)C=O

Origin of Product

United States

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